2-(4-chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine hydrochloride
Overview
Description
2-(4-chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine hydrochloride is a useful research compound. Its molecular formula is C17H18Cl2N2O2S and its molecular weight is 385.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Sulfonic Acid Derivatives
Researchers have developed methods for synthesizing sulfonic acid derivatives, which are crucial intermediates in the preparation of GABAB receptor antagonists. One study details the synthesis of saclofen and its derivatives through various routes, highlighting the significance of these compounds as specific antagonists of GABA at the GABAB receptor (Abbenante & Prager, 1992).
Advances in Sulfonylation Techniques
Another significant area of application involves the development of safer, more efficient methods for sulfonylating alcohols. For example, a method has been documented for effectively sulfonylating 2-alkynyl and 2-alkenyl alcohols using a catalytic amount of tertiary amine and potassium carbonate, which demonstrates a significant advancement in sulfonylation techniques, reducing the risk associated with the process and avoiding the disposal of wasted amines (Tanabe et al., 1995).
Polymer Science and Materials Engineering
Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. These copolymers exhibit high proton conductivity and mechanical properties, making them promising materials for fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).
Organic Electronics
In the field of organic electronics, the temperature dependences of the electrical conductivity and Seebeck coefficient of poly(azomethine sulfone)s have been studied. These polymers, which are synthesized through the reaction of bis(4-chlorophenyl)sulfone with bisphenols, demonstrate semiconducting properties that are closely correlated with their chemical structures, suggesting their potential use in electronic devices (Rusu et al., 2007).
Corrosion Inhibition
Additionally, research into the corrosion inhibition performances of various thiazole and thiadiazole derivatives on iron metal has utilized quantum chemical parameters and molecular dynamics simulations. This work contributes to the development of more effective corrosion inhibitors, which is crucial for extending the lifespan of metal structures and components (Kaya et al., 2016).
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-propylsulfonyl-1H-indol-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S.ClH/c1-2-7-23(21,22)17-9-13(19)8-16-14(17)10-15(20-16)11-3-5-12(18)6-4-11;/h3-6,8-10,20H,2,7,19H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAXTPUNHDCOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC(=CC2=C1C=C(N2)C3=CC=C(C=C3)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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